molecular formula C7H5NO3S2 B13318529 2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid

2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid

Cat. No.: B13318529
M. Wt: 215.3 g/mol
InChI Key: WACBURGOZLTRHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid is a heterocyclic compound featuring a fused thieno[2,3-d]thiazole core with a methoxy group (-OCH₃) at the 2-position and a carboxylic acid (-COOH) moiety at the 5-position. The methoxy substituent at the 2-position distinguishes this compound from other analogs, influencing its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C7H5NO3S2

Molecular Weight

215.3 g/mol

IUPAC Name

2-methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid

InChI

InChI=1S/C7H5NO3S2/c1-11-7-8-5-3(13-7)2-4(12-5)6(9)10/h2H,1H3,(H,9,10)

InChI Key

WACBURGOZLTRHB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(S1)C=C(S2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or thiophene rings.

Scientific Research Applications

2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. For example, it may inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can result in decreased production of uric acid, which is beneficial in treating conditions like gout.

Comparison with Similar Compounds

Structural Analogues at the 2-Position

The 2-position of the thieno[2,3-d]thiazole scaffold is a critical site for modulating biological activity. Below is a comparison of key analogs:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid -OCH₃ C₇H₅NO₃S₂ 227.25 Electron-donating group; potential solubility enhancement Deduced from analogs
2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride -NH₂ (as HCl salt) C₆H₅ClN₂O₂S₂ 236.70 Enhanced aqueous solubility; antiviral potential inferred from related thiazole-carboxylic acids
2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid -N(CH₃)₂ C₈H₉N₂O₂S₂ 229.30 Basic substituent; used in research (exact activity unspecified)
2-[(2-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid -NH(C₆H₄CH₃) C₁₃H₁₀N₂O₂S₂ 296.36 Bulky aromatic substituent; structural data available (no activity reported)
2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid -N(C₄H₈) C₁₀H₁₀N₂O₂S₂ 254.33 Predicted higher lipophilicity; research compound

Physicochemical Properties

  • Solubility: The free carboxylic acid at position 5 enhances aqueous solubility, particularly in salt forms (e.g., hydrochloride in ). Methoxy and amino groups further modulate solubility via hydrogen bonding or ionization.

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Property 2-Methoxy Derivative 2-Amino HCl Salt 2-(Dimethylamino) 2-(Pyrrolidinyl)
Substituent Electronic Effect Electron-donating Electron-donating (NH₂) Electron-donating (NMe₂) Electron-donating (N-heterocycle)
Molecular Weight (g/mol) 227.25 236.70 229.30 254.33
Predicted LogP ~1.2 ~0.8 (salt) ~1.5 ~2.1
Biological Activity Not reported Antiviral (inferred) Research use Research use

Table 2: Antiviral Activity of Thiazole-Carboxylic Acid Derivatives

Compound Class EC₅₀ (µg/mL) Target Virus
Chromeno-thiazole-carboxylic acid 0.6–2.5 Influenza A (H3N2)
Bis-thiazole derivative 0.56 µM HCV

Biological Activity

2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound features a thieno-thiazole core, which is known to exhibit diverse biological activities. The methoxy group at the 2-position enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that derivatives of thiazole compounds often exhibit significant antimicrobial properties. For instance, similar thiazole derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against various bacterial strains, including Staphylococcus spp. and Enterococcus faecalis . While specific data on 2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid is limited, it can be inferred that its structural analogs may possess comparable antimicrobial efficacy.

Antioxidant Activity

Thiazole derivatives are also recognized for their antioxidant properties. A study focusing on related compounds indicated that they possess free radical scavenging activities, which are critical in mitigating oxidative stress-related diseases . The antioxidant activity is typically assessed using assays like DPPH and ABTS, where lower IC50 values indicate higher efficacy.

Xanthine Oxidase Inhibition

Xanthine oxidase inhibitors are crucial in managing conditions like gout and hyperuricemia. Some thiazole derivatives have shown promising xanthine oxidase inhibitory activity, with certain compounds exhibiting IC50 values in the micromolar range . Although specific data for 2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid are not available, its structural similarity to effective xanthine oxidase inhibitors suggests potential activity.

Study on Related Thiazole Derivatives

A study investigated the pharmacological effects of a thiazole derivative similar to 2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid in diabetic models. The compound demonstrated significant reductions in hyperglycemia and improvement in insulin sensitivity through its antioxidant and anti-inflammatory effects . Such findings underscore the therapeutic potential of thiazole derivatives in metabolic disorders.

Histopathological Analysis

In another case study involving a thiazole derivative's effects on diabetic rats, histopathological examinations revealed that treatment with the compound normalized pancreatic morphology and reduced inflammatory markers associated with diabetes . This suggests that compounds like 2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid could offer protective effects against tissue damage in metabolic diseases.

Data Summary Table

Activity Description Reference
AntimicrobialMIC values as low as 1.95 µg/mL against Staphylococcus spp.
AntioxidantExhibits free radical scavenging activity; effective in oxidative stress models
Xanthine Oxidase InhibitionPotential inhibitor; related compounds show micromolar IC50 values
Anti-diabeticReduces hyperglycemia and improves insulin sensitivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.